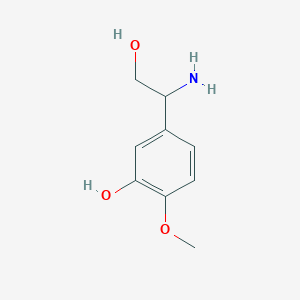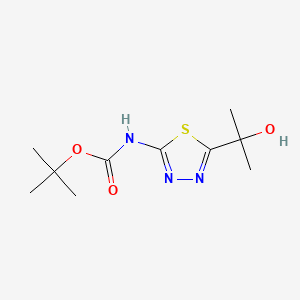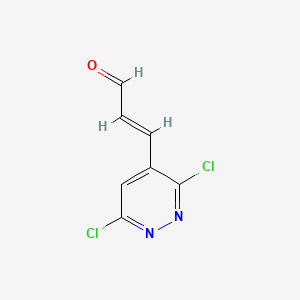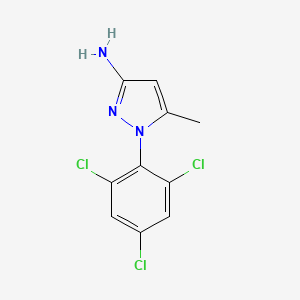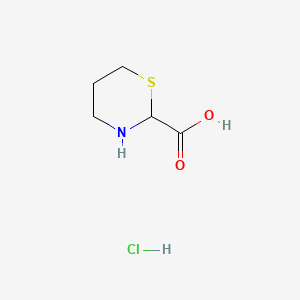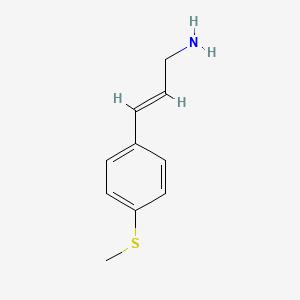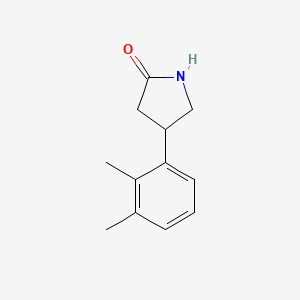![molecular formula C19H20ClN3O6S B13547630 [2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 389812-18-4](/img/structure/B13547630.png)
[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-methyl-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with a chlorinated carboxylate group and a sulfonylated morpholine moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-methyl-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the chlorinated carboxylate group. Subsequent steps involve the sulfonylation of morpholine and the coupling of the sulfonylated morpholine with the pyridine derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
{[4-methyl-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted pyridine derivatives. These products can be further utilized in different chemical and industrial applications.
Aplicaciones Científicas De Investigación
{[4-methyl-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {[4-methyl-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl and chlorinated pyridine groups play crucial roles in binding to the target sites, influencing the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Synthetic Compounds with Biological Activity: Compounds like deoxycorticosterone analogs exhibit similar biological activities and structural features.
Uniqueness
{[4-methyl-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
389812-18-4 |
|---|---|
Fórmula molecular |
C19H20ClN3O6S |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C19H20ClN3O6S/c1-13-4-5-14(11-16(13)30(26,27)23-7-9-28-10-8-23)22-17(24)12-29-19(25)15-3-2-6-21-18(15)20/h2-6,11H,7-10,12H2,1H3,(H,22,24) |
Clave InChI |
LVDSVSMCGLWHLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)S(=O)(=O)N3CCOCC3 |
Solubilidad |
66 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


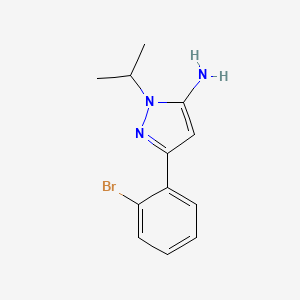
![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)
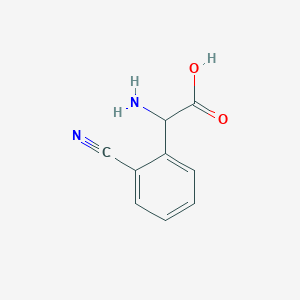
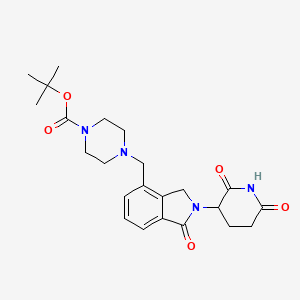
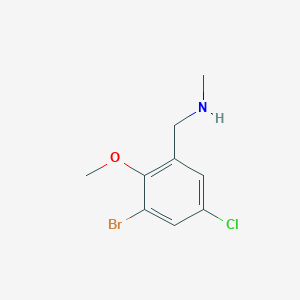
![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)
